molecular formula C9H9BrO3 B6196220 methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate CAS No. 1152170-60-9

methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate

Cat. No.: B6196220
CAS No.: 1152170-60-9
M. Wt: 245.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Methyl (2R)-2-(3-bromophenyl)-2-oxoacetate.

    Reduction: Methyl (2R)-2-(3-bromophenyl)-2-hydroxyethanol.

    Substitution: Methyl (2R)-2-(3-azidophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyacetate moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds, such as:

    Methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate: This compound has a bromine atom at the para position instead of the meta position, which can affect its reactivity and binding properties.

    Methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.

    Methyl (2R)-2-(3-fluorophenyl)-2-hydroxyacetate: The fluorine atom can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

1152170-60-9

Molecular Formula

C9H9BrO3

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.